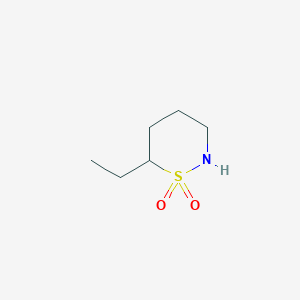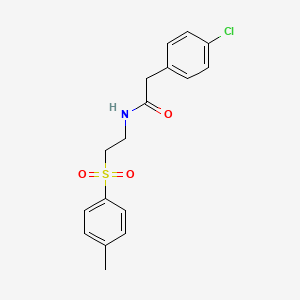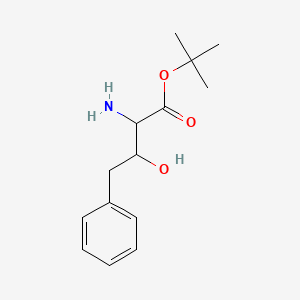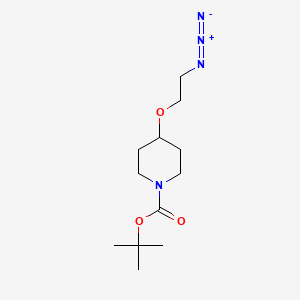
6-Ethyl-1,2-thiazinane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,2-thiazinane-1,1-dione is a heterocyclic organic compound . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur . The IUPAC name of this compound is 6-ethyl-1,2-thiazinane 1,1-dioxide .
Molecular Structure Analysis
The molecular formula of 6-Ethyl-1,2-thiazinane-1,1-dione is C6H13NO2S . The InChI code for this compound is 1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9 . The molecular weight of this compound is 163.24 .Applications De Recherche Scientifique
Polymer Synthesis and Characterization
The synthesis and characterization of polymers derived from substituted glycolides, including ethyl variants similar to 6-Ethyl-1,2-thiazinane-1,1-dione, have been explored. These studies involve the bulk polymerization of ethylglycolide and other derivatives to high molecular weight polymers. The research indicates that the steric bulk of the monomer affects polymerization rates, with variations in the thermal and physical properties of the resulting polymers, such as glass transition temperatures (Tg's) differing based on the alkyl side chains (M. Yin & G. Baker, 1999).
Heterocyclic Compound Synthesis
New derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and related compounds have been synthesized and characterized. These compounds are prepared through Schiff's base reactions and further reactions with various amines and anhydrides, indicating a broad interest in the synthesis of complex heterocyclic structures that include the thiazinane motif (Walid Faraj AL-Hiti & Safa Abdulsalam Abdalgabar, 2022).
Biological Activity
Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, a compound structurally related to 6-Ethyl-1,2-thiazinane-1,1-dione, has been synthesized and found to show moderate insecticidal activity. This highlights the potential biological applications of thiazinane derivatives in developing new insecticides (Dongmei Li, Zhongzhen Tian, & Gaolei Wang, 2013).
Organic Electronics
The development of novel materials for organic electronics, such as n-type conjugated polyelectrolytes, utilizes the core structure of diketopyrrolopyrrole, which shares reactivity principles with thiazinane derivatives. These materials are used as electron transport layers in polymer solar cells, demonstrating the versatility of ethyl-substituted heterocyclic compounds in advanced material science (Lin Hu et al., 2015).
Corrosion Inhibition
Research into green and environmentally friendly corrosion inhibitors has led to the study of spirocyclopropane derivatives, demonstrating the broader chemical utility of cyclic and heterocyclic structures in protecting metals against corrosion in acidic environments. This suggests potential applications for thiazinane derivatives in similar contexts (M. Chafiq et al., 2020).
Safety And Hazards
The safety information available indicates that 6-Ethyl-1,2-thiazinane-1,1-dione may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
6-ethylthiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYQZYLGMQQIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-1,2-thiazinane 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2933476.png)


![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)

![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)


![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)